Dual Methoxy Substitution (2,4-DiOMe) Creates Unique Hydrogen Bond Acceptor Profile Compared to Mono-Methyl and Halogen Benzamide Analogs
The target compound bears two methoxy groups at the 2- and 4-positions of the benzamide ring, providing two hydrogen bond acceptor sites (total HBA count: 6) compared to zero additional H-bond acceptors in the 4-methyl analog (CAS 946351-43-5; HBA count: 4) or 4-bromo analog (CAS 946299-55-4; HBA count: 4). In the N-sulfonyl-tetrahydroquinoline RORc inverse agonist series, Fauber et al. (2015) demonstrated that benzamide ring substitution directly influences biochemical RORc binding; compounds with hydrogen-bond-capable substituents on the benzamide exhibited differentiated activity profiles [1]. While direct IC50 data for compound 946225-36-1 are not publicly available, the class-level SAR establishes that the 2,4-dimethoxy pattern offers a pharmacophoric profile distinct from single-methyl or halogen-substituted comparators .
| Evidence Dimension | Hydrogen bond acceptor (HBA) count and benzamide substitution pattern |
|---|---|
| Target Compound Data | HBA count: 6; 2,4-dimethoxy substitution with two methoxy oxygen H-bond acceptors (CAS 946225-36-1; MF: C21H26N2O5S; MW: 418.5) |
| Comparator Or Baseline | 4-Methyl analog (CAS 946351-43-5): HBA count: 4; single methyl group, zero H-bond acceptors on benzamide (MF: C20H24N2O3S; MW: 372.5). 4-Bromo analog (CAS 946299-55-4): HBA count: 4; halogen substitution only. |
| Quantified Difference | Target compound provides 2 additional H-bond acceptor sites (ΔHBA = +2) versus monomethyl and monohalogen analogs |
| Conditions | Structural analysis based on molecular formula and substitution pattern comparison; no direct biochemical assay data available for this specific compound |
Why This Matters
The additional H-bond acceptor capacity of the 2,4-dimethoxy motif may confer distinct target engagement geometry and selectivity profile relative to simpler benzamide-substituted analogs, making the target compound a non-redundant member of any SAR library.
- [1] Fauber BP, Gobbi A, Savy P, Burton B, Deng Y, Everett C, La H, Johnson AR, Lockey P, Norman M, Wong H. Identification of N-sulfonyl-tetrahydroquinolines as RORc inverse agonists. Bioorg Med Chem Lett. 2015;25(19):4109-13. DOI: 10.1016/j.bmcl.2015.08.028. View Source
